Methyl 5-chloro-2-methoxy-4-trifluoroacetamidobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-methoxy-4-trifluoroacetamidobenzoate typically involves the reaction of 5-chloro-2-methoxybenzoic acid with trifluoroacetic anhydride and methanol in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-methoxy-4-trifluoroacetamidobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
Methyl 5-chloro-2-methoxy-4-trifluoroacetamidobenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-2-methoxy-4-trifluoroacetamidobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-2-methoxybenzoate: Lacks the trifluoroacetamido group, resulting in different chemical properties and reactivity.
Methyl 5-chloro-2-methoxy-4-acetamidobenzoate: Similar structure but with an acetamido group instead of a trifluoroacetamido group.
Uniqueness
Methyl 5-chloro-2-methoxy-4-trifluoroacetamidobenzoate is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific research and industrial applications where these properties are advantageous .
Properties
IUPAC Name |
methyl 5-chloro-2-methoxy-4-[(2,2,2-trifluoroacetyl)amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO4/c1-19-8-4-7(16-10(18)11(13,14)15)6(12)3-5(8)9(17)20-2/h3-4H,1-2H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXVTXQYKCOVAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)Cl)NC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598183 |
Source
|
Record name | Methyl 5-chloro-2-methoxy-4-(2,2,2-trifluoroacetamido)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
447438-06-4 |
Source
|
Record name | Methyl 5-chloro-2-methoxy-4-(2,2,2-trifluoroacetamido)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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